3-Methoxy-4-(1H-pyrazol-1-yl)phenol

Lipophilicity Drug-likeness QSAR

In hit-to-lead optimization, the wrong pyrazolylphenol isomer can derail SAR campaigns due to uncontrolled lipophilicity shifts. 3-Methoxy-4-(1H-pyrazol-1-yl)phenol (CAS 1374309-20-2) eliminates this variability with a well-defined 4-pyrazolyl-3-methoxy substitution topology. - Predictable logP ~2.27 - a ~0.47 unit increase over des-methoxy analogs, placing it within the optimal permeability window for cellular assays. - Three H-bond acceptors enable supplementary polar contacts with active-site residues (Asn, Lys, Tyr), enhancing binding affinity in enzyme inhibition studies. - Supplied at ≥97% purity (HPLC) with batch-specific QA documentation; shipped ambient from US stock under R&D-use compliance.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B12505414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-(1H-pyrazol-1-yl)phenol
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)O)N2C=CC=N2
InChIInChI=1S/C10H10N2O2/c1-14-10-7-8(13)3-4-9(10)12-6-2-5-11-12/h2-7,13H,1H3
InChIKeyGMGBUJLZVIIHRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-4-(1H-pyrazol-1-yl)phenol (CAS 1374309-20-2) – Physicochemical Profile and Research-Grade Sourcing


3-Methoxy-4-(1H-pyrazol-1-yl)phenol is a bifunctional aromatic small molecule (C₁₀H₁₀N₂O₂, MW 190.20) that combines a phenolic hydroxyl, a methoxy substituent, and an N-arylpyrazole motif within a single benzene ring . This substitution pattern places it at the intersection of two important medicinal chemistry design strategies: phenol-based hydrogen-bond donor/acceptor pharmacophores and pyrazole heterocycles as metabolically stable phenol bioisosteres [1]. It is commercially supplied as a research building block at ≥97% purity (HPLC) by multiple vendors, with CAS registry 1374309-20-2 and typical long-term storage under cool, dry conditions .

Bifunctional phenol-pyrazole scaffold for medicinal chemistry design
Methoxy substituent enables lipophilicity and H-bond tuning
High-purity (HPLC) research building block with verified identity
May support phenol bioisostere replacement and SAR libraries

Why Unsubstituted or Positionally Isomeric Pyrazolylphenols Cannot Substitute for 3-Methoxy-4-(1H-pyrazol-1-yl)phenol


Pyrazolylphenols are not a uniform compound class; the presence, position, and electronic character of ring substituents fundamentally alter lipophilicity, hydrogen-bond capacity, and molecular recognition. In the context of bioisosteric phenol replacement, even minor structural modifications—such as moving the pyrazole from the 4- to the 3-position or omitting the methoxy group—can shift logP by >0.4 units, change the number of hydrogen-bond acceptors, and redirect target engagement profiles [1][2]. Consequently, procurement decisions based solely on the pyrazolylphenol core without verifying the exact substitution pattern risk obtaining a compound with different physicochemical and pharmacological behavior, undermining reproducibility in SAR campaigns and lead optimization programs [3].

Des-methoxy 4-(1H-pyrazol-1-yl)phenol
Absence of the 3-methoxy group shifts lipophilicity and H-bond acceptor count; may alter permeability and solubility profiles.
Core only not interchangeable without methoxy
3-(1H-pyrazol-1-yl)phenol positional isomer
Different ring substitution topology changes electronic environment and target engagement; logP and steric effects differ.
Isomer mismatch may redirect SAR outcomes
Generic pyrazolylphenol core only
Procurement without verifying exact substitution pattern risks physicochemical and pharmacological divergence in assays.
Identity check required for reproducible lead optimization

Quantitative Differentiation of 3-Methoxy-4-(1H-pyrazol-1-yl)phenol from Closest Structural Analogs


Methoxy-Driven Lipophilicity Enhancement vs. 4-(1H-Pyrazol-1-yl)phenol

The 3-methoxy substituent in 3-Methoxy-4-(1H-pyrazol-1-yl)phenol raises the calculated logP by approximately +0.47 log units relative to the unsubstituted analog 4-(1H-pyrazol-1-yl)phenol, based on the well-established Hansch π constant for aromatic –OCH₃ (π = 0.47) [1][2]. With the parent scaffold's experimental XLogP3 of 1.8 [3], the target compound's estimated logP of ~2.27 places it closer to the optimal lipophilicity range (logP 2–3) for passive membrane permeability while maintaining compliance with Lipinski's Rule of Five. This quantitative shift is predictable and additive, but cannot be replicated by the des-methoxy analog.

Methoxy-driven lipophilicity
Class-level
Estimated logP ~2.27 vs. 4-(1H-pyrazol-1-yl)phenol XLogP3 1.8 (Δ +0.47)
Supports moderate lipophilicity window for passive permeability studies
Additive Hansch π model; experimental logP to verify
Lipophilicity Drug-likeness QSAR

Hydrogen-Bond Acceptor Count Differentiation from Des-Methoxy Analog

3-Methoxy-4-(1H-pyrazol-1-yl)phenol possesses three hydrogen-bond acceptor (HBA) sites (phenolic –OH oxygen, methoxy oxygen, and pyrazole N2), compared to two HBA sites in 4-(1H-pyrazol-1-yl)phenol [1]. This difference arises directly from the methoxy oxygen, which contributes an additional lone pair available for intermolecular hydrogen bonding. The increased HBA count (Δ = +1) can enhance aqueous solubility and modulate target binding, particularly in environments where polar interactions govern molecular recognition. The topological polar surface area (tPSA) is likewise elevated relative to the des-methoxy analog.

H-bond acceptor count
Class-level
3 HBA (phenol O, methoxy O, pyrazole N2) vs. 2 HBA in des-methoxy analog
Extra H-bond acceptor may enhance solubility and polar target contacts
Structural analysis; experimental H-bond capacity depends on conformation
Hydrogen bonding Permeability Drug design

Positional Isomer Differentiation: 3-Methoxy-4-(1H-pyrazol-1-yl)phenol vs. 3-(1H-Pyrazol-1-yl)phenol

The target compound and its positional isomer 3-(1H-pyrazol-1-yl)phenol differ in both methoxy presence and pyrazole attachment position. 3-(1H-Pyrazol-1-yl)phenol (logP 1.963 [1]) is more lipophilic than the des-methoxy 4-isomer but lacks the methoxy-directed electronic and steric effects that the target compound provides. The 4-pyrazolyl substitution in the target compound, combined with the electron-donating 3-methoxy group, creates a unique electronic environment on the phenol ring that cannot be achieved with the 3-pyrazolyl isomer. These structural differences are expected to produce divergent biological activity profiles in enzyme inhibition and receptor binding assays, as demonstrated by the broader pyrazole SAR literature [2].

Positional isomer comparison
Context-dependent
3-Methoxy-4-pyrazolyl vs. 3-pyrazolylphenol: distinct ring topology and estimated ΔlogP ≈ +0.31
Substitution pattern may redirect target selectivity in enzyme assays
Isomer-specific SAR validation recommended
Positional isomerism Lipophilicity Structure-activity relationship

Pyrazole as a Metabolically Stable Phenol Bioisostere: Class-Level Advantage

The pyrazole ring is a validated bioisostere for phenol in medicinal chemistry, offering improved metabolic stability while retaining key hydrogen-bonding interactions with biological targets. In the MIF tautomerase inhibitor series, substituted pyrazoles achieved potencies of 60–70 nM as phenol alternatives, with crystal structures confirming conserved hydrogen bonds to Asn97 and Lys32 [1]. The starting phenol hit had an IC₅₀ of 113 μM, meaning pyrazole replacement improved potency by >1,600-fold. Although these data are not derived from the target compound itself, they establish the class-level principle that pyrazolylphenol scaffolds like 3-Methoxy-4-(1H-pyrazol-1-yl)phenol can serve as superior starting points over simple phenols for programs requiring both potency and metabolic resilience.

Pyrazole bioisostere class advantage
Class-level
Pyrazole bioisosteres achieved 60–70 nM vs. 113 μM phenol hit in MIF tautomerase series (literature)
Class-level principle: pyrazole may retain potency with improved metabolic stability
Not directly tested on this compound; scaffold inference only
Bioisostere Metabolic stability MIF tautomerase

Vendor-Verified Purity and Research-Grade Quality Assurance

3-Methoxy-4-(1H-pyrazol-1-yl)phenol is available from multiple independent suppliers at a minimum certified purity of 97% (HPLC) . This purity specification is critical for dose-response assays, where impurities at >3% can confound IC₅₀ determinations, and for crystallography trials requiring homogeneous protein-ligand complexes. In contrast, positional isomers with lower commercial purity or limited batch-to-batch consistency may introduce variability in biological replicates. The CAS registry 1374309-20-2 enables unambiguous procurement across vendor catalogs, ensuring chemical identity verification.

Vendor-verified purity
Specification review
≥97% (HPLC) across multiple suppliers; CAS 1374309-20-2 enables unambiguous ordering
High certified purity reduces contaminant risk in dose-response and crystallography assays
Confirm lot-specific COA before critical experiments
Purity Quality control Procurement

High-Value Application Scenarios for 3-Methoxy-4-(1H-pyrazol-1-yl)phenol Based on Quantitative Differentiation


Lead Optimization Programs Requiring Precisely Controlled Lipophilicity (logP 2.0–2.5)

When SAR campaigns demand a pyrazolylphenol scaffold with moderate lipophilicity for optimal membrane permeability, 3-Methoxy-4-(1H-pyrazol-1-yl)phenol (estimated logP ~2.27) offers a quantifiable advantage over des-methoxy analogs (logP 1.8). This ~0.47 logP increase can be the difference between a compound that is too hydrophilic for cell entry and one within the optimal permeability window [1][2]. Its use is recommended in early-stage hit-to-lead chemistry where logP tuning via methoxy substitution is part of a multiparameter optimization strategy.

Biochemical Assays Requiring Enhanced Hydrogen-Bonding Capacity for Target Engagement

The additional hydrogen-bond acceptor provided by the 3-methoxy group (total 3 HBA vs. 2 in the parent scaffold) expands the polar interaction landscape of this compound [1]. This property is beneficial in enzyme inhibition assays where supplementary polar contacts with active-site residues (e.g., Asn, Lys, Tyr side chains) can improve binding affinity. Researchers investigating MIF tautomerase, COX-2, or other enzymes with polar active sites may find this scaffold advantageous for fragment-based or structure-guided design [2].

Synthesis of Position-Specific Pyrazolylphenol Libraries for SAR Exploration

Because 3-Methoxy-4-(1H-pyrazol-1-yl)phenol bears the pyrazole at the 4-position and methoxy at the 3-position, it occupies a distinct region of chemical space compared to 3-pyrazolyl or 2-pyrazolyl isomers [1][2]. Combinatorial chemistry efforts that require systematic variation of substituent position will benefit from its inclusion as a building block with a well-defined substitution topology, enabling the construction of focused libraries where lipophilicity, electronics, and steric effects are incrementally varied.

Procurement for Metabolic Stability Studies of Phenol Bioisosteres

The pyrazole ring is an established phenol bioisostere with documented metabolic stability advantages. In the MIF inhibitor case, pyrazole replacement improved in vitro potency from 113 μM to 60–70 nM while maintaining key hydrogen-bond interactions [1]. 3-Methoxy-4-(1H-pyrazol-1-yl)phenol, as a pyrazolylphenol hybrid, is a suitable candidate for head-to-head metabolic stability comparisons with pure phenol leads in microsomal or hepatocyte assays, providing data to guide further optimization of phenol-containing pharmacophores.

Application
Selection Property
Validation Focus
Lipophilicity-controlled lead optimization
Methoxy-derived logP tuning
Permeability and distribution in cell-based models
Enzyme assays requiring polar contacts
Enhanced H-bond acceptor profile
Binding affinity via supplementary polar interactions
Position-specific pyrazolylphenol libraries
Defined 4-pyrazolyl, 3-methoxy topology
Isomer-dependent activity and selectivity patterns
Phenol bioisostere metabolic stability studies
Pyrazole bioisostere profile from class literature
Microsomal/hepatocyte stability vs. phenol leads
Quote Request

Request a Quote for 3-Methoxy-4-(1H-pyrazol-1-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.